molecular formula C24H23N3O3S2 B2556117 3-{[4-Imino-6,7-dimethoxy-3-(2-thienylmethyl)-3,4-dihydro-2-quinazolinyl]sulfanyl}-1-phenyl-1-propanone CAS No. 691858-09-0

3-{[4-Imino-6,7-dimethoxy-3-(2-thienylmethyl)-3,4-dihydro-2-quinazolinyl]sulfanyl}-1-phenyl-1-propanone

Cat. No.: B2556117
CAS No.: 691858-09-0
M. Wt: 465.59
InChI Key: KGXOQERVMCKMSJ-UHFFFAOYSA-N
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Description

3-{[4-Imino-6,7-dimethoxy-3-(2-thienylmethyl)-3,4-dihydro-2-quinazolinyl]sulfanyl}-1-phenyl-1-propanone is an organic compound. Its structure comprises a quinazoline core substituted with thienylmethyl, phenyl, and imino groups, indicating potential interactions with various biological targets.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multi-step organic reactions. Starting with readily available precursors, the quinazoline core is constructed through a condensation reaction involving 2-aminobenzamide and thienylmethyl aldehyde. The imino and sulfanyl functionalities are introduced via subsequent reactions, potentially including nucleophilic substitutions and imination reactions.

Industrial Production Methods

Scaled-up industrial production would optimize these reactions for high yield and purity. Parameters such as reaction temperature, solvent choice, and catalyst presence are meticulously controlled. Pilot plant studies and reaction optimization are crucial steps to ensure consistency and efficiency in industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: The compound may undergo oxidation, particularly at the sulfur and aromatic ring sites, to form sulfoxides and other oxidation products.

  • Reduction: Reduction reactions could target the imino and sulfanyl groups, leading to derivatives with altered electronic properties.

  • Substitution: Nucleophilic or electrophilic substitution reactions are possible at the aromatic rings and the quinazoline core.

Common Reagents and Conditions

  • Oxidation: Reagents like hydrogen peroxide or permanganates in acidic or basic conditions.

  • Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride.

  • Substitution: Halogenating agents or nucleophiles under catalyzed conditions.

Major Products Formed

The primary products include derivatives like sulfoxides, sulfones, reduced amines, and substituted quinazolines.

Scientific Research Applications

This compound finds applications across various scientific fields:

  • Chemistry: As a synthetic intermediate in the preparation of more complex organic molecules.

  • Biology: As a ligand in biochemical assays studying protein interactions.

  • Medicine: Potential therapeutic agent due to its interactions with specific molecular targets.

  • Industry: Utilized in the development of new materials or as a precursor for other industrial chemicals.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to the observed effects. The molecular structure, with its multiple functional groups, allows for versatile binding modes and interactions.

Comparison with Similar Compounds

Comparison and Uniqueness

When compared to other quinazoline derivatives, the presence of the thienylmethyl and sulfanyl groups enhances its reactivity and binding properties. Similar compounds include:

  • 4-aminoquinazolines

  • Thienyl-substituted benzamides

  • Iminothienyl derivatives

Properties

IUPAC Name

3-[4-imino-6,7-dimethoxy-3-(thiophen-2-ylmethyl)quinazolin-2-yl]sulfanyl-1-phenylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O3S2/c1-29-21-13-18-19(14-22(21)30-2)26-24(27(23(18)25)15-17-9-6-11-31-17)32-12-10-20(28)16-7-4-3-5-8-16/h3-9,11,13-14,25H,10,12,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGXOQERVMCKMSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(=N)N(C(=N2)SCCC(=O)C3=CC=CC=C3)CC4=CC=CS4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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